

An In-depth Technical Guide to Invopressin (Arginine Vasopressin) Gene Expression and Regulation

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Compound of Interest		
Compound Name:	Invopressin	
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This technical guide provides a comprehensive overview of the core principles governing the expression and regulation of the **Invopressin** gene, officially known as the Arginine Vasopressin (AVP) gene. This document delves into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for understanding the intricate control of this pivotal hormone.

Core Concepts of Invopressin (AVP) Gene and its Product

The human Arginine Vasopressin (AVP) gene is located on chromosome 20 (20p13) and spans approximately 1.85 kilobases.[1] It is composed of three exons and two introns. The primary transcript undergoes proteolytic processing to yield three main products: Arginine Vasopressin (AVP), Neurophysin II (NPII), and Copeptin, a C-terminal glycopeptide.[1]

AVP, also known as antidiuretic hormone (ADH), is a neuropeptide hormone that plays a critical role in maintaining water homeostasis, regulating blood pressure, and modulating social behavior and stress responses.[1][2] Its synthesis primarily occurs in magnocellular neurons of the supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus.[1] From there, it is transported to the posterior pituitary gland and released into the bloodstream.[1]



Quantitative Analysis of AVP Gene Expression

The expression of the AVP gene is tightly regulated by various physiological stimuli, most notably changes in plasma osmolality and volume, as well as stress. Dehydration and salt loading are potent inducers of AVP gene transcription.



Stimulus	Animal Model	Brain Region	Fold Change in AVP mRNA/hnRNA	Citation(s)
Dehydration	Rat	Supraoptic Nucleus (SON) and Paraventricular Nucleus (PVN)	~2-fold increase	[3]
Rat (female)	Hypothalamus	2.47-fold increase	[4]	
Rat (male)	Hypothalamus	1.98-fold increase	[4]	-
Salt Loading (acute)	Rat	Hypothalamus	2.2-fold increase at 3 hours, 1.7- fold increase at 6 hours	[5]
Salt Loading (chronic)	Rat	Supraoptic Nucleus (SON) and Paraventricular Nucleus (PVN)	~2-fold increase	[3]
Rat (female)	Hypothalamus	2.47-fold increase	[4]	
Rat (male)	Hypothalamus	2.17-fold increase	[4]	-
Hyperosmotic Stimuli (2M NaCl injection)	Rat	Supraoptic Nucleus (SON)	406% increase in pre-mRNA	[6]
Hyperosmotic Stimuli (900 mOsm saline)	Rat	Supraoptic Nucleus (SON)	141% increase in pre-mRNA	[6]







Repeated Rat Parvocellular increase in AVP PVN hnRNA and mRNA mRNA

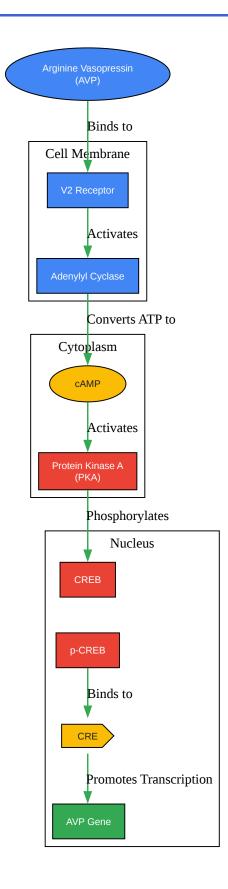
Signaling Pathways Regulating AVP Gene Expression

The regulation of AVP gene transcription is a complex process involving multiple signaling pathways that converge on the AVP promoter.

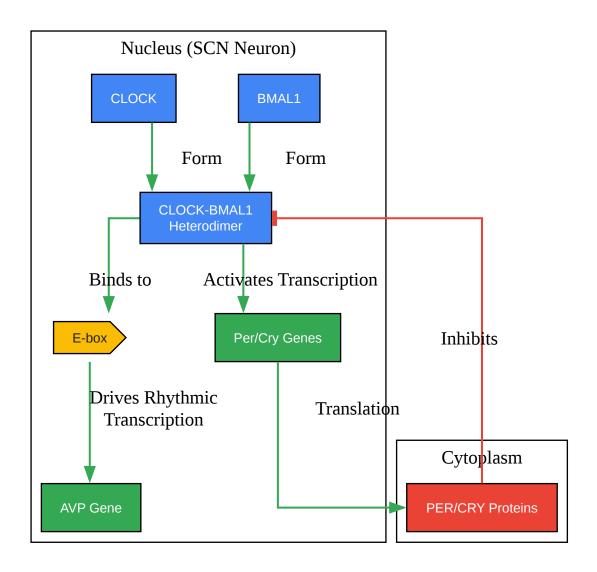
cAMP/PKA/CREB Signaling Pathway

The cAMP-dependent pathway is a major regulator of AVP gene expression, particularly in response to osmotic stimuli. The AVP gene promoter contains a cAMP response element (CRE) that binds the transcription factor CREB (cAMP response element-binding protein).[1]

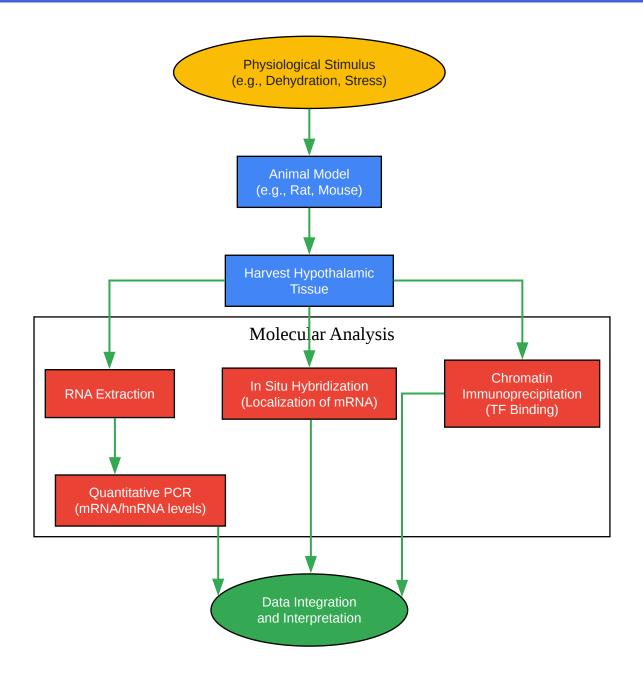












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